Cas no 145131-51-7 (Urea,N-[2,6-bis(1-methylethyl)phenyl]-N'-[4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl]-)

Urea,N-[2,6-bis(1-methylethyl)phenyl]-N'-[4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl]- structure
145131-51-7 structure
Productnaam:Urea,N-[2,6-bis(1-methylethyl)phenyl]-N'-[4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl]-
CAS-nummer:145131-51-7
MF:C28H40N4O
MW:448.643406867981
CID:142123
PubChem ID:3072925

Urea,N-[2,6-bis(1-methylethyl)phenyl]-N'-[4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Urea,N-[2,6-bis(1-methylethyl)phenyl]-N'-[4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl]-
    • 1-[4-(dimethylamino)-2-(1-methylindol-3-yl)butyl]-3-[2,6-di(propan-2-yl)phenyl]urea
    • 1-[2,6-bis(1-methylethyl)phenyl]-3-[4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl]urea
    • N-(2,6-Bis(1-methylethyl)phenyl)-N'-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)urea
    • N(sup 1)-(2,6-Diisopropylphenyl)-N(sup 2)-(4-dimethylamino-2-(1-methyl-3-indolyl)butyl)urea
    • Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(4-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl)-
    • DTXSID40932513
    • N'-[4-(Dimethylamino)-2-(1-methyl-1H-indol-3-yl)butyl]-N-[2,6-di(propan-2-yl)phenyl]carbamimidic acid
    • N(sup 1)-(2,6-Diisopropylphenyl)-N(sup 2)-(4-dimethylamino-2-(1-methyl -3-indolyl)butyl)urea
    • 145131-51-7
    • Inchi: InChI=1S/C28H40N4O/c1-19(2)22-12-10-13-23(20(3)4)27(22)30-28(33)29-17-21(15-16-31(5)6)25-18-32(7)26-14-9-8-11-24(25)26/h8-14,18-21H,15-17H2,1-7H3,(H2,29,30,33)
    • InChI-sleutel: VNRCXPDITUCMEX-UHFFFAOYSA-N
    • LACHT: CC(C1C=CC=C(C(C)C)C=1NC(NCC(C1C2C(=CC=CC=2)N(C)C=1)CCN(C)C)=O)C

Berekende eigenschappen

  • Exacte massa: 448.3205
  • Monoisotopische massa: 448.32021191g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 33
  • Aantal draaibare bindingen: 9
  • Complexiteit: 591
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 49.3Ų
  • XLogP3: 5.4

Experimentele eigenschappen

  • PSA: 49.3

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